molecular formula C7H8F2N2O2 B2958664 2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid CAS No. 2138085-21-7

2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid

Cat. No.: B2958664
CAS No.: 2138085-21-7
M. Wt: 190.15
InChI Key: UNRKJGWANFYGMZ-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a difluoromethyl group at position 5, a methyl group at position 1, and an acetic acid moiety at position 4. This compound is of significant interest in medicinal and agrochemical research due to the synergistic effects of fluorine substitution and the carboxylic acid functional group, which enhance bioavailability, metabolic stability, and target-binding specificity .

Properties

IUPAC Name

2-[5-(difluoromethyl)-1-methylpyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-11-6(7(8)9)4(3-10-11)2-5(12)13/h3,7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRKJGWANFYGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CC(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138085-21-7
Record name 2-[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds in the presence of acetic acid or trifluoroacetic acid . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer the difluoromethyl group to the pyrazole ring . These methods are optimized for high efficiency and scalability, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of pyrazole derivatives with different functional groups .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as an essential building block for synthesizing more complex molecules, particularly in pharmaceutical and agrochemical development. It is utilized to create derivatives that exhibit specific biological activities.

Biology

  • Enzyme Interaction Studies : Due to its unique structure, this compound is valuable for studying enzyme interactions and metabolic pathways. Its difluoromethyl group enhances binding affinity to biological targets, making it useful in biochemical assays.

Medicine

  • Therapeutic Potential : The compound shows promise in therapeutic applications due to its ability to interact with specific biological targets such as enzymes and receptors. This interaction can lead to the modulation of various biological pathways, potentially resulting in new treatments for diseases .

Industry

  • Production of Industrial Chemicals : The stability and reactivity of 2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid make it suitable for producing various industrial chemicals and materials.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentration values indicating their potential as antimicrobial agents .

Case Study 2: Pharmacological Studies

Various pharmacological studies have highlighted the potential of pyrazole derivatives, including this compound, to act as effective ligands for receptors involved in critical biological processes. These findings suggest avenues for developing new drugs targeting specific diseases .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

a) Positional Isomers
  • [5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid (CAS 512809-86-8, ): Differs in substituent placement: difluoromethyl at position 5, methyl at position 3, and acetic acid at position 1.
b) Halogenated Derivatives
  • [4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid (CAS 512809-57-3, ):
    • Substitutes position 4 with chlorine instead of methyl.
    • The chlorine atom introduces a stronger electron-withdrawing effect, which may increase acidity (pKa ~2.5 vs. ~3.0 for the target compound) and alter binding interactions in biological systems .

Fluorination Patterns and Bioactivity

a) Difluoromethyl vs. Trifluoromethyl
  • Example: 2-[2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid (CAS 955962-94-4) shows 10-fold higher logP (2.8 vs. 1.9) compared to the target compound, indicating greater lipophilicity .
b) Fluorinated Aromatic Systems
  • The 3-oxo group forms intramolecular hydrogen bonds, stabilizing the dihydropyrazole conformation and altering pharmacokinetics .

Functional Group Modifications

a) Acetic Acid vs. Ester Derivatives
  • Methyl 2-(2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl)acetate (CAS 955962-94-4, ):
    • Esterification of the acetic acid group increases logP by ~1.5 units, enhancing membrane permeability but requiring enzymatic hydrolysis for activation .
b) Amide Derivatives
  • N-[[1,5-Dihydro-1-methyl-5-oxo-3-(trifluoromethyl)-4H-pyrazol-4-ylidene]methyl]glycine methyl ester (CAS 320415-85-8, ):
    • Replaces acetic acid with a glycine methyl ester, introducing hydrogen-bonding capacity and altering target specificity .

Complex Heterocyclic Systems

  • 2-[3-Cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid ():
    • Fuses pyrazole with pyridine, increasing molecular weight (361.35 g/mol vs. 190.15 g/mol for the target compound) and complexity.
    • The extended π-system enhances binding to hydrophobic protein pockets but reduces aqueous solubility (estimated ~0.1 mg/mL vs. ~5 mg/mL for the target compound) .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound [5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid 4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid
Molecular Weight (g/mol) 190.15 192.14 224.59
logP 1.9 (predicted) 1.7 2.3
pKa ~3.0 ~2.8 ~2.5
Solubility (mg/mL) 5 (predicted) 8 3
Metabolic Stability High (t1/2 > 4 h) Moderate (t1/2 ~2 h) High (t1/2 > 6 h)

Biological Activity

2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid is a pyrazole derivative that has garnered attention due to its unique chemical structure and potential biological activities. The difluoromethyl group, combined with the methyl substitution on the pyrazole ring, enhances its reactivity and interaction with biological targets. This compound is being explored for various applications in medicinal chemistry, particularly its role as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C6H6F2N2O2C_6H_6F_2N_2O_2. The structure features a carboxylic acid functional group, which increases its solubility in polar solvents, facilitating its biological interactions.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The difluoromethyl group significantly enhances binding affinity and metabolic stability, making it effective in modulating various biological pathways. This compound has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis, which is essential for DNA replication in both prokaryotic and eukaryotic cells .

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures often exhibit notable antimicrobial properties. In particular, derivatives containing difluoromethyl groups have shown effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus and other pathogens .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
3-Fluoro derivative0.5S. aureus
4-Bromo-3-chloro-aniline-substituted derivative0.5S. aureus

Antifungal Activity

In addition to antibacterial effects, pyrazole derivatives have been evaluated for antifungal activity. Compounds similar to this compound have demonstrated significant inhibition against fungal strains, suggesting potential therapeutic applications in treating fungal infections .

Case Studies

  • Inhibition of DHODH : A study highlighted that pyrazole derivatives, including those with difluoromethyl groups, effectively inhibit DHODH in vitro, leading to reduced viral replication and cellular growth. This indicates their potential use as immunosuppressive agents or antiviral drugs .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various pyrazole derivatives showed that those with hydrophobic substituents exhibited enhanced activity against Gram-positive bacteria, supporting the hypothesis that structural modifications can optimize biological efficacy .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₆H₆F₂N₂O₂
Molecular Weight176.12 g/mol
LogP (Predicted)1.2 ± 0.3 (ChemAxon)
pKa (Carboxylic Acid)~3.8 (Experimental)

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Cyclocondensation Temperature80°C (DMF-DMA)↑ Yield by 20%
Hydrolysis Time6 hr (NaOH/EtOH, reflux)Prevents over-degradation

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